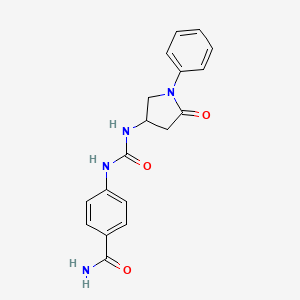
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide, also known as KU-60019, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the protein kinase ATM, which plays a crucial role in DNA damage response and repair.
Mécanisme D'action
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide inhibits the activity of ATM by binding to its catalytic domain, which prevents the phosphorylation of downstream targets involved in DNA damage response and repair. This results in the accumulation of DNA damage and cell death in cancer cells, while normal cells are able to repair the damage and survive.
Effets Biochimiques Et Physiologiques
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, while sparing normal cells. It also enhances the efficacy of radiation therapy and chemotherapy in cancer cells. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide is its high selectivity and potency for ATM inhibition, which makes it a valuable tool for studying the role of ATM in DNA damage response and repair. However, its use is limited by its poor solubility in water, which can affect its bioavailability and toxicity. In addition, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in scientific research. One area of interest is the development of more potent and selective ATM inhibitors that can overcome the limitations of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. Another direction is the investigation of the role of ATM in other biological processes, such as aging and metabolism. Finally, the use of 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide in combination with other drugs or therapies holds promise for improving cancer treatment outcomes.
Méthodes De Synthèse
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide can be synthesized using a multi-step process that involves the reaction of 4-aminobenzamide with 3-(5-oxo-1-phenylpyrrolidin-3-yl)urea in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with acetic anhydride to yield the final product, 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has been widely used in scientific research to study the role of ATM in DNA damage response and repair. It has been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a promising candidate for cancer treatment. 4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide has also been used to investigate the molecular mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as the role of ATM in the immune response.
Propriétés
IUPAC Name |
4-[(5-oxo-1-phenylpyrrolidin-3-yl)carbamoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c19-17(24)12-6-8-13(9-7-12)20-18(25)21-14-10-16(23)22(11-14)15-4-2-1-3-5-15/h1-9,14H,10-11H2,(H2,19,24)(H2,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWNLLVJVDCZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(5-Oxo-1-phenylpyrrolidin-3-yl)ureido)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

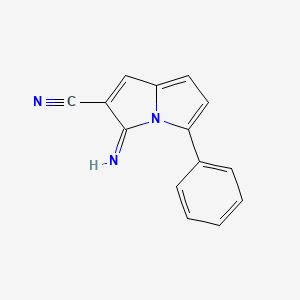
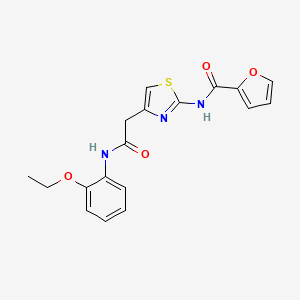

![5-methyl-2-(methylthio)-N-phenyl-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2628111.png)
![N-(2-(1H-pyrrol-1-yl)ethyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2628113.png)
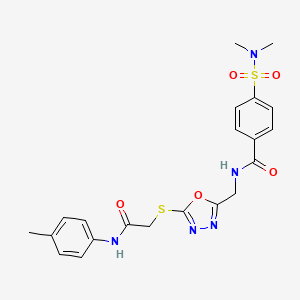
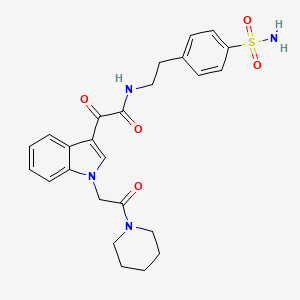
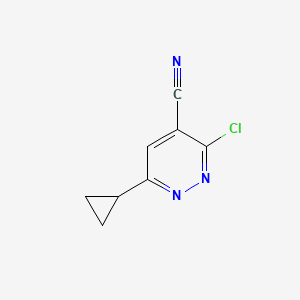
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2628118.png)
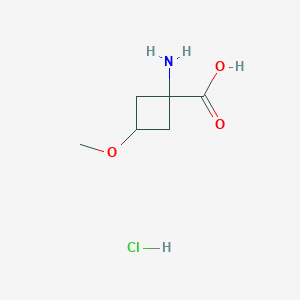
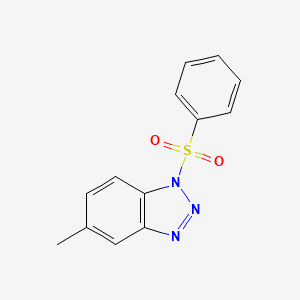
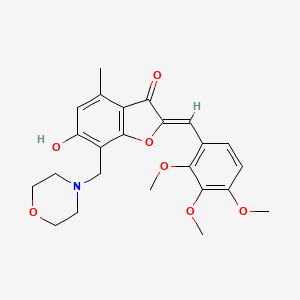
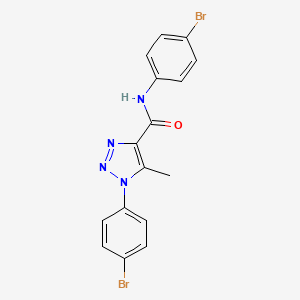
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2628125.png)